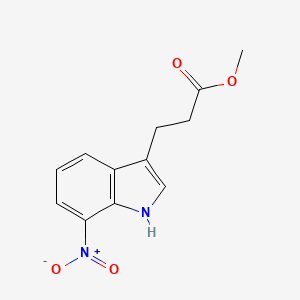
Methyl 3-(7-Nitro-3-indolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31977900 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977900 typically involves a series of well-defined chemical reactions. One common method starts with the reaction of 1,4-diiodo-2,5-dibromobenzene with [(3-cyanopropyl)di-isopropylsilyl]acetylene. This intermediate is then connected using a dialkyne-type linker, functionalized with methoxynaphthalene units, trimerized using 1,4-dibromobenzene linkers, and subjected to a final aromatization step .
Industrial Production Methods
Industrial production of MFCD31977900 often employs automated systems to ensure consistency and efficiency. For example, solid phase extraction systems and nitrogen blowdown evaporators are used to optimize sample preparation and maximize yield .
Chemical Reactions Analysis
Types of Reactions
MFCD31977900 undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: N-bromosuccinimide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Substitution Reagents: Sodium methoxide for halogen substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with N-bromosuccinimide can yield sulfilimine products .
Scientific Research Applications
MFCD31977900 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing carbon nanotubes and other advanced materials.
Biology: Employed in the study of cellular mechanisms and interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Mechanism of Action
The mechanism of action of MFCD31977900 involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist in biochemical pathways, influencing cellular functions and responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cycloparaphenylene Acetylene: Similar in structure and used as a precursor for carbon nanotubes.
Phenothiazine Dyes: Shares some reactivity patterns, particularly in radical reactions.
Uniqueness
MFCD31977900 stands out due to its stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a unique and valuable compound for research and industrial use.
Conclusion
MFCD31977900 is a compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a subject of interest for researchers aiming to develop new materials, understand biological mechanisms, and create innovative therapeutic solutions.
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl 3-(7-nitro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12N2O4/c1-18-11(15)6-5-8-7-13-12-9(8)3-2-4-10(12)14(16)17/h2-4,7,13H,5-6H2,1H3 |
InChI Key |
BNIRHTXCMKDKIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CNC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















